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Compound of Interest

Compound Name: 2-Iodo-4-nitrotoluene

Cat. No.: B1293748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive experimental procedure for the synthesis of 2-
iodo-4-nitrotoluene, a valuable intermediate in organic synthesis and drug development. The

described methodology is based on a two-step process commencing with the nitration of o-

toluidine to furnish the precursor 2-amino-4-nitrotoluene, followed by a Sandmeyer-type

diazotization and iodination reaction. This document offers detailed experimental protocols,

quantitative data summaries, and a visual workflow to ensure clarity and reproducibility in a

laboratory setting.

Overview of the Synthetic Pathway
The synthesis of 2-iodo-4-nitrotoluene is achieved through a sequential two-step reaction

pathway. The initial step involves the regioselective nitration of o-toluidine. To control the

regioselectivity and prevent over-nitration, the amino group of o-toluidine is first protected by

acetylation. The resulting o-acetotoluidide undergoes nitration, primarily at the para position to

the methyl group, yielding 4-nitro-o-acetotoluidide. Subsequent acidic hydrolysis removes the

acetyl protecting group to afford 2-amino-4-nitrotoluene.

The second step is a Sandmeyer reaction, a cornerstone of aromatic chemistry for the

conversion of primary arylamines to various functional groups.[1] The 2-amino-4-nitrotoluene is

treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a

diazonium salt. This intermediate is then subjected to a reaction with potassium iodide, which

displaces the diazonium group with iodine, yielding the final product, 2-iodo-4-nitrotoluene.
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Experimental Protocols
Step 1: Synthesis of 2-Amino-4-nitrotoluene from o-
Toluidine
This procedure is adapted from a well-established method for the nitration of o-toluidine.

2.1.1. Materials and Reagents

Reagent
Molar Mass (
g/mol )

Quantity (g) Quantity (mol) Notes

o-Toluidine 107.15 107 1.0
Freshly distilled

for best results.

Acetic Anhydride 102.09 112 1.1

Glacial Acetic

Acid
60.05 150 mL - Solvent

Nitric Acid (70%) 63.01 72 mL ~1.1 Concentrated

Sulfuric Acid 98.08 100 mL -

Concentrated,

used for

hydrolysis

Sodium

Hydroxide
40.00 As needed - For neutralization

2.1.2. Procedure

Acetylation of o-Toluidine: In a 1 L three-necked flask equipped with a mechanical stirrer, a

dropping funnel, and a reflux condenser, dissolve 107 g (1.0 mol) of o-toluidine in 150 mL of

glacial acetic acid. With gentle stirring, add 112 g (1.1 mol) of acetic anhydride dropwise

from the addition funnel. The reaction is exothermic; maintain the temperature below 80°C by

controlling the rate of addition and using an ice bath if necessary. After the addition is

complete, stir the mixture for an additional 30 minutes to ensure complete acetylation.
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Nitration of o-Acetotoluidide: Cool the reaction mixture to 10-15°C in an ice-salt bath. Slowly

add a pre-cooled mixture of 72 mL of 70% nitric acid and 50 mL of concentrated sulfuric acid

from the dropping funnel. The temperature must be carefully maintained below 20°C

throughout the addition to prevent the formation of byproducts. After the addition is complete,

continue stirring at 10-15°C for 1-2 hours.

Hydrolysis of 4-Nitro-o-acetotoluidide: Pour the reaction mixture slowly into 2 L of crushed

ice with vigorous stirring. The solid 4-nitro-o-acetotoluidide will precipitate. Filter the solid

using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral.

Transfer the crude solid to a 2 L flask, add 500 mL of 10% aqueous sulfuric acid, and heat

the mixture to reflux for 1-2 hours to effect hydrolysis.

Work-up and Isolation: Cool the reaction mixture to room temperature. The 2-amino-4-

nitrotoluene will precipitate as its sulfate salt. Carefully neutralize the mixture with a

concentrated sodium hydroxide solution until the pH is approximately 7-8. The free base of

2-amino-4-nitrotoluene will precipitate as a yellow solid. Filter the product, wash it with cold

water, and dry it in a vacuum oven at 50°C. The expected yield is in the range of 60-70%.

Step 2: Synthesis of 2-Iodo-4-nitrotoluene from 2-Amino-
4-nitrotoluene
This procedure is based on the principles of the Sandmeyer reaction for the conversion of an

arylamine to an aryl iodide.[1][2]

2.2.1. Materials and Reagents
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Reagent
Molar Mass (
g/mol )

Quantity (g) Quantity (mol) Notes

2-Amino-4-

nitrotoluene
152.15 15.2 0.1 From Step 1

Concentrated

Sulfuric Acid
98.08 20 mL -

Sodium Nitrite

(NaNO₂)
69.00 7.6 0.11

Potassium Iodide

(KI)
166.00 18.3 0.11

Sodium

Thiosulfate
158.11 As needed -

For quenching

excess iodine

Diethyl Ether 74.12 ~200 mL - For extraction

Ethanol 46.07 As needed -
For

recrystallization

2.2.2. Procedure

Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer and a

thermometer, suspend 15.2 g (0.1 mol) of 2-amino-4-nitrotoluene in 100 mL of water. Cool

the suspension to 0-5°C in an ice-salt bath. Slowly add 20 mL of concentrated sulfuric acid

with continuous stirring, ensuring the temperature does not rise above 10°C. To the resulting

cold suspension, add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water

dropwise. Maintain the temperature between 0°C and 5°C during the addition. After the

addition is complete, stir the mixture for an additional 30 minutes at the same temperature to

ensure complete formation of the diazonium salt.

Iodination: In a separate 1 L beaker, dissolve 18.3 g (0.11 mol) of potassium iodide in 100

mL of water. Slowly and carefully add the cold diazonium salt solution to the potassium

iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be

observed. Allow the reaction mixture to warm up to room temperature and continue stirring
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for 1-2 hours. Gentle heating (to about 40-50°C) may be applied towards the end to ensure

the complete decomposition of the diazonium salt.

Work-up and Purification: Cool the reaction mixture to room temperature. A dark solid, the

crude 2-iodo-4-nitrotoluene, will precipitate. Collect the solid by vacuum filtration and wash

it with cold water. To remove any unreacted iodine, wash the crude product with a small

amount of cold sodium thiosulfate solution until the color of the filtrate is no longer brown.

Finally, wash with water again. The crude product can be purified by recrystallization from

ethanol. Dissolve the solid in a minimum amount of hot ethanol, and allow it to cool slowly to

room temperature, and then in an ice bath to induce crystallization. Filter the purified

crystals, wash with a small amount of cold ethanol, and dry them. The melting point of pure

2-iodo-4-nitrotoluene is reported to be 60-62°C.[3]

Data Presentation
Table 1: Summary of Reactants for the Synthesis of 2-Amino-4-nitrotoluene

Reactant
Molecular Weight (
g/mol )

Amount (g) Moles (mol)

o-Toluidine 107.15 107 1.0

Acetic Anhydride 102.09 112 1.1

Nitric Acid (70%) 63.01 ~82 ~1.1

Table 2: Summary of Reactants for the Synthesis of 2-Iodo-4-nitrotoluene

Reactant
Molecular Weight (
g/mol )

Amount (g) Moles (mol)

2-Amino-4-

nitrotoluene
152.15 15.2 0.1

Sodium Nitrite 69.00 7.6 0.11

Potassium Iodide 166.00 18.3 0.11
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Table 3: Physical Properties of 2-Iodo-4-nitrotoluene

Property Value

Molecular Formula C₇H₆INO₂

Molecular Weight 263.03 g/mol

Appearance Brown-yellow crystalline powder[3]

Melting Point 60-62 °C[3]

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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